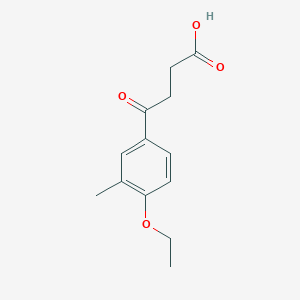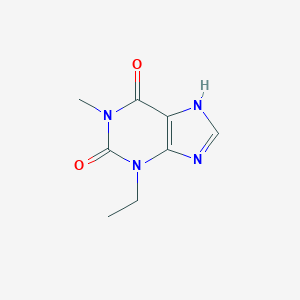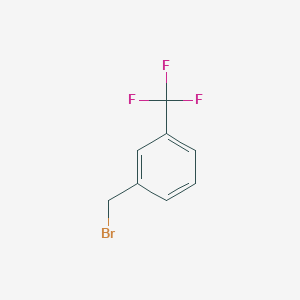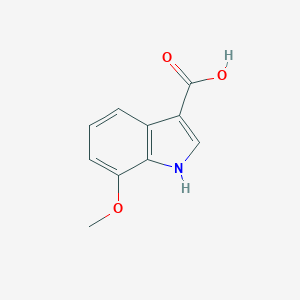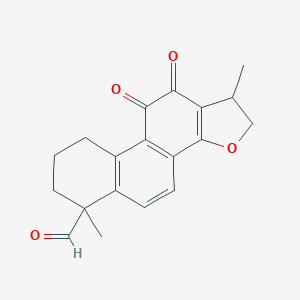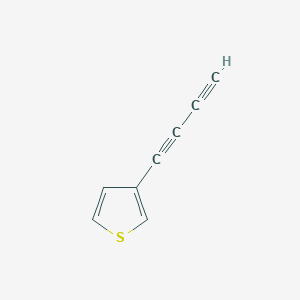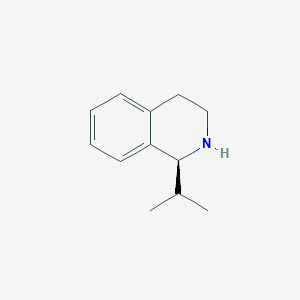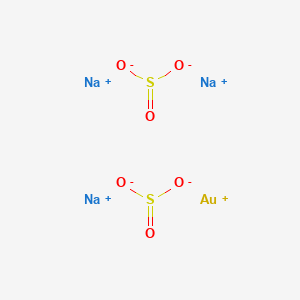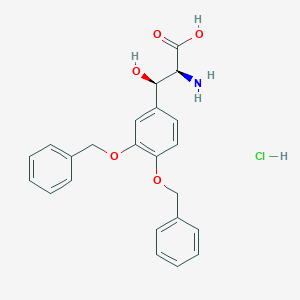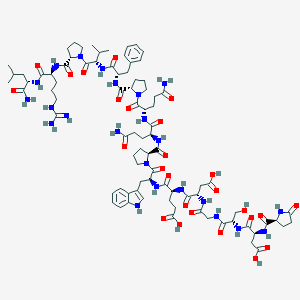![molecular formula C7H13NO B139629 1-[Methyl(prop-2-enyl)amino]propan-2-one CAS No. 150630-79-8](/img/structure/B139629.png)
1-[Methyl(prop-2-enyl)amino]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Methyl(prop-2-enyl)amino]propan-2-one, also known as Methamphetamine, is a synthetic stimulant drug that has been widely used for various purposes. Methamphetamine is a highly addictive drug that affects the central nervous system, leading to increased alertness, concentration, and energy levels. The drug has been used for medical purposes, including the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its high potential for abuse, the drug is classified as a Schedule II controlled substance in the United States.
Mécanisme D'action
1-[Methyl(prop-2-enyl)amino]propan-2-oneine acts primarily by increasing the release of dopamine and norepinephrine from nerve terminals in the brain. The drug enters the brain through the blood-brain barrier and binds to the dopamine transporter, leading to the release of dopamine from the presynaptic neuron. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synapse. The increased levels of dopamine and norepinephrine lead to increased arousal, attention, and motivation.
Effets Biochimiques Et Physiologiques
1-[Methyl(prop-2-enyl)amino]propan-2-oneine has a wide range of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature, leading to increased metabolism and energy expenditure. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine also causes vasoconstriction, leading to decreased blood flow to the extremities and increased risk of cardiovascular events. The drug also increases the release of stress hormones, including cortisol and adrenaline, leading to increased stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been used extensively in laboratory experiments to study its effects on the brain and behavior. The drug has been shown to increase cognitive function, including attention, memory, and learning. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine has also been used to study the effects of dopamine and norepinephrine on behavior and motivation. However, the use of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine in laboratory experiments is limited due to its high abuse liability and potential for addiction.
Orientations Futures
For research on 1-[Methyl(prop-2-enyl)amino]propan-2-oneine include the development of new medications that target the dopamine and norepinephrine systems, new treatments for 1-[Methyl(prop-2-enyl)amino]propan-2-oneine addiction, and the potential use of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine for various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine involves the reduction of ephedrine or pseudoephedrine using various reagents, including lithium aluminum hydride, red phosphorus, and iodine. The reduction process results in the formation of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine as a racemic mixture of two enantiomers, dextroamphetamine, and levoamphetamine. The enantiomers have different pharmacological properties, with dextroamphetamine being more potent and having a higher affinity for the dopamine transporter.
Applications De Recherche Scientifique
1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been the subject of extensive scientific research due to its potential therapeutic uses and its high abuse liability. The drug has been studied for its effects on the brain and behavior, as well as its potential as a treatment for various psychiatric and neurological disorders. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal, attention, and motivation. The drug has also been studied for its potential as a treatment for ADHD, depression, and Parkinson's disease.
Propriétés
Numéro CAS |
150630-79-8 |
|---|---|
Nom du produit |
1-[Methyl(prop-2-enyl)amino]propan-2-one |
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1-[methyl(prop-2-enyl)amino]propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-5-8(3)6-7(2)9/h4H,1,5-6H2,2-3H3 |
Clé InChI |
VLIALFTWPPDGJX-UHFFFAOYSA-N |
SMILES |
CC(=O)CN(C)CC=C |
SMILES canonique |
CC(=O)CN(C)CC=C |
Synonymes |
2-Propanone, 1-(methyl-2-propenylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
